Cas no 2171763-62-3 (tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate)
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
- 2171763-62-3
- EN300-1646391
-
- Inchi: 1S/C17H33N3O3/c1-5-19-11-8-17(22,9-12-19)16(18)7-6-10-20(13-16)14(21)23-15(2,3)4/h22H,5-13,18H2,1-4H3
- InChI Key: SSFODWAOKHVKKW-UHFFFAOYSA-N
- SMILES: OC1(CCN(CC)CC1)C1(CN(C(=O)OC(C)(C)C)CCC1)N
Computed Properties
- Exact Mass: 327.25219192g/mol
- Monoisotopic Mass: 327.25219192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 79Ų
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646391-50mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 50mg |
$1261.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-100mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 100mg |
$1320.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-250mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 250mg |
$1381.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-500mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 500mg |
$1440.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-1000mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 1000mg |
$1500.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-2500mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 2500mg |
$2940.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-5000mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 5000mg |
$4349.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-10000mg |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 10000mg |
$6450.0 | 2023-09-21 | ||
| Enamine | EN300-1646391-0.05g |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1646391-0.1g |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate |
2171763-62-3 | 0.1g |
$1320.0 | 2023-06-04 |
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
Research Brief on tert-Butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate (CAS: 2171763-62-3)
The compound tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate (CAS: 2171763-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and hydroxyl functional groups, is being explored for its potential applications in drug discovery, particularly as a building block for novel therapeutics targeting central nervous system (CNS) disorders and other diseases.
Recent studies have focused on the synthetic pathways and pharmacological properties of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuromodulators. The presence of both amino and hydroxyl groups in its structure allows for versatile chemical modifications, making it a valuable scaffold for medicinal chemistry applications.
In terms of biological activity, preliminary in vitro assays have demonstrated that derivatives of tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate exhibit moderate affinity for serotonin and dopamine receptors. These findings suggest its potential utility in the development of next-generation antidepressants and antipsychotics. However, further in vivo studies are required to validate these observations and assess the compound's pharmacokinetic and safety profiles.
From a synthetic chemistry perspective, recent advancements have optimized the production of this compound, achieving higher yields and purity. A study published in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which reduces the need for hazardous reagents and improves scalability. This is particularly important for industrial applications, where cost-effective and environmentally friendly production methods are highly sought after.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its bioavailability are areas of ongoing research. Additionally, the exact mechanisms by which its derivatives exert their pharmacological effects are not yet fully understood. Future studies are expected to address these gaps, paving the way for its potential clinical application.
In conclusion, tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate represents a promising candidate in the field of pharmaceutical research. Its versatile chemical structure and preliminary biological activity make it a valuable tool for drug discovery. Continued research efforts will be crucial in unlocking its full potential and translating these findings into therapeutic innovations.
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